molecular formula C17H16N2O B14275885 N-Benzyl-N-[cyano(phenyl)methyl]acetamide CAS No. 129879-94-3

N-Benzyl-N-[cyano(phenyl)methyl]acetamide

Cat. No.: B14275885
CAS No.: 129879-94-3
M. Wt: 264.32 g/mol
InChI Key: QRPBNSDOHHSBLC-UHFFFAOYSA-N
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Description

N-Benzyl-N-[cyano(phenyl)methyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyano group, and a phenyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[cyano(phenyl)methyl]acetamide typically involves the reaction of benzylamine with cyanoacetic acid under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[cyano(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-[cyano(phenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-[cyano(phenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Lacks the cyano group, resulting in different reactivity and applications.

    N-Phenylacetamide: Contains a phenyl group but lacks the benzyl and cyano groups, leading to distinct chemical properties.

    N-Benzyl-N-methylacetamide:

Uniqueness

N-Benzyl-N-[cyano(phenyl)methyl]acetamide is unique due to the presence of both benzyl and cyano groups, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

129879-94-3

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-benzyl-N-[cyano(phenyl)methyl]acetamide

InChI

InChI=1S/C17H16N2O/c1-14(20)19(13-15-8-4-2-5-9-15)17(12-18)16-10-6-3-7-11-16/h2-11,17H,13H2,1H3

InChI Key

QRPBNSDOHHSBLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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